N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide is a synthetic compound belonging to the class of N-substituted imidazo[1,2-a]pyridine-2-acetamides. Its structure features an imidazo[1,2-a]pyridine core linked via an ethyl group to a phenylbutanamide moiety. This compound is synthesized through optimized protocols involving condensation reactions of ethyl imidazo[1,2-a]pyridin-2-yl-acetate intermediates with appropriate amines, achieving high yields under controlled conditions .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-17(15-8-4-3-5-9-15)19(23)20-12-11-16-14-22-13-7-6-10-18(22)21-16/h3-10,13-14,17H,2,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBUYDKDFUWVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but a common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. This method promotes C–C bond cleavage and is metal-free .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route involving α-bromoketones and 2-aminopyridines suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Side-Chain Functionalization
The ethyl linker and phenylbutanamide group enable further derivatization:
Amide Bond Formation
-
Reaction : Carbodiimide-mediated coupling (e.g., EDCl/HOBt) between 2-(imidazo[1,2-a]pyridin-2-yl)ethanamine and 2-phenylbutanoic acid.
-
Yield : ~75–85% under inert conditions.
Suzuki–Miyaura Coupling
The phenyl ring undergoes cross-coupling with aryl boronic acids to introduce substituents:
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Conditions : DMF/H₂O, 80°C, 12 hours.
| Electrophile | Nucleophile | Product |
|---|---|---|
| Bromophenylbutanamide | 4-Methoxyphenylboronic acid | Methoxy-substituted analog |
Regioselective Alkylation
The C3 position of the imidazo[1,2-a]pyridine core is reactive toward alkylation:
-
Mechanism : Lewis acid-catalyzed (e.g., Y(OTf)₃) three-component reaction with aldehydes and cyclic amines .
Example :
-
Substrates : Imidazo[1,2-a]pyridine + p-tolualdehyde + morpholine.
Oxidation and Reduction
-
Oxidation : The ethyl linker can be oxidized to a ketone using KMnO₄ or RuO₄, though this may compromise the amide bond.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazo[1,2-a]pyridine’s aromaticity, yielding dihydro derivatives.
Biological Activity Modulation
Derivatives of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide exhibit tubulin polymerization inhibition (IC₅₀ ≈ 1.2–2.5 μM) , achieved through:
-
Structural tweaks : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring .
-
Key analogs : Compounds 1a , 3b , and 3d show antiproliferative activity against HeLa cells .
Stability and Reactivity Profile
-
pH Sensitivity : Stable in neutral buffers but hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions.
-
Thermal Stability : Decomposes above 200°C without melting.
Scientific Research Applications
The imidazo[1,2-a]pyridine scaffold has been associated with various biological activities, including:
- Anticancer Properties : Compounds containing the imidazo[1,2-a]pyridine structure have shown promise in targeting cancer cell proliferation. Research indicates that these compounds can inhibit specific kinases involved in cell cycle regulation, leading to apoptosis in cancer cells .
- Antimicrobial Effects : The compound has demonstrated activity against a range of pathogens, including bacteria and fungi. This is attributed to its ability to disrupt cellular processes through interaction with microbial enzymes and receptors .
- Neurological Applications : Some studies suggest that derivatives of imidazo[1,2-a]pyridine may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. These effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress .
Synthesis and Characterization
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide involves several steps, typically starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Several studies have explored the applications of this compound:
- Case Study 1 : A study published in a peer-reviewed journal reported that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways that regulate cell survival and proliferation .
- Case Study 2 : Another research article highlighted the antimicrobial efficacy of this compound against resistant strains of bacteria. The study utilized in vitro assays to demonstrate how the compound interferes with bacterial cell wall synthesis, providing a potential avenue for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. For instance, imidazopyridine derivatives have been shown to inhibit the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase (CYP51). This inhibition disrupts the cell membrane integrity of the fungi, leading to their death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives listed in patent applications and synthetic studies. Below is a detailed comparison based on substituents, synthesis, and inferred properties:
Structural Analogues from Patent Literature ()
Key compounds from the European patent application (2023) include:
- 1-[(6-chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine : Features a chloro-pyridinylmethyl group, nitro substituent, and methoxy group, enhancing electron-withdrawing effects.
- N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide : Incorporates a thiazole-pyridine hybrid system with a sulfonyl group, increasing polarity.
- Sarolaner and Lotilaner: Known antiparasitic agents with trifluoromethyl and halogenated aryl groups, emphasizing lipophilicity and target binding.
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Structure | Key Substituents | Inferred Properties |
|---|---|---|---|
| N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide | Imidazo[1,2-a]pyridine | Ethyl linker, phenylbutanamide | Moderate lipophilicity, steric bulk |
| 1-[(6-chloro-3-pyridinyl)methyl]-... (EP 2023) | Imidazo[1,2-a]pyridine | Chloro-pyridinyl, nitro, methoxy | High electron-withdrawing capacity |
| Sarolaner | Isoxazoline | Trifluoromethyl, halogenated aryl | High lipophilicity, CNS activity |
| N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]... | Pyridine-thiazole | Sulfonyl, pyridyl-thiazole | Enhanced polarity, hydrogen bonding |
Pharmacokinetic and Target Binding Hypotheses
- Lipophilicity : The phenylbutanamide group in the target compound may confer moderate lipophilicity, intermediate between the highly lipophilic trifluoromethyl groups in sarolaner and the polar sulfonyl groups in N-methylsulfonyl derivatives.
- Target Selectivity : The ethyl linker in the target compound may allow flexibility in binding to enzymes or receptors, whereas rigid hybrids (e.g., pyridine-thiazole) could restrict conformational mobility .
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities. This nitrogen-containing heterocycle contributes to the compound's interaction with various biological targets, enhancing its pharmacological profile.
Biological Activities
Pharmacological Profile:
Research has identified several key biological activities associated with imidazo[1,2-a]pyridine derivatives, including:
- Anticancer Activity: Compounds with this scaffold have demonstrated efficacy against various cancer cell lines. For instance, studies indicate that imidazo[1,2-a]pyridine derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects: These compounds have shown potential in reducing inflammation markers in vitro and in vivo, suggesting a role in treating inflammatory diseases .
- Antimicrobial Properties: The imidazo[1,2-a]pyridine structure has been linked to antimicrobial activity against bacteria and fungi .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition: The compound is believed to inhibit key enzymes involved in cancer progression and inflammation. For example, it may target cholinesterase enzymes relevant to neurodegenerative diseases .
- Receptor Modulation: The compound can also modulate receptor activity, impacting signaling pathways critical for cell survival and proliferation .
Synthesis
The synthesis of this compound typically involves:
- Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through reactions involving α-bromoketones and 2-aminopyridines.
- Attachment of the Phenylbutanamide Group: This step often requires specific reagents such as iodine (I₂) and tert-butyl hydroperoxide (TBHP) under controlled conditions .
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives. Key findings include:
- Diverse Biological Activities: Imidazo[1,2-a]pyridine analogs exhibit a wide range of activities including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, and antiviral effects .
- Molecular Docking Studies: These studies have provided insights into how variations in chemical structure influence binding affinity to biological targets, aiding in the design of more potent derivatives .
Case Studies
Several case studies highlight the therapeutic potential of imidazo[1,2-a]pyridine derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling imidazo[1,2-a]pyridine derivatives with substituted acetamide precursors. Key steps include:
-
Nucleophilic substitution to introduce the ethyl linker.
-
Amide bond formation between the imidazo[1,2-a]pyridine moiety and 2-phenylbutanamide.
-
Optimization of solvent (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd or Cu-based catalysts for cross-coupling).
-
Critical Parameters : Reaction time (12–48 hr), purification via column chromatography (silica gel, hexane/EtOAc gradient), and yield improvement through iterative solvent screening .
Optimized Reaction Conditions Solvent: DMF/THF (1:1) Temperature: 100°C Catalyst: Pd(OAc)₂ (5 mol%) Yield: 68–72%
Q. What analytical techniques are recommended for characterizing this compound, and how are they validated?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm structural integrity (e.g., imidazo[1,2-a]pyridine protons at δ 7.5–8.5 ppm).
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95%); method validation via spike recovery tests (98–102%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 376.2).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .
Q. How is the compound’s stability assessed under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Exposure to 40°C/75% RH for 4 weeks, with HPLC monitoring for degradation products.
- Light Sensitivity : UV-vis spectroscopy (λ 254 nm) to detect photolytic byproducts.
- Recommended Storage : Desiccated at -20°C in amber vials to prevent hydrolysis/oxidation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity. For example, electron-deficient imidazo[1,2-a]pyridine cores show improved interaction with kinase active sites .
- Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., with PDE4 or kinase targets) to optimize substituent positioning.
- QSAR Models : Use Hammett constants or steric parameters to correlate structural features (e.g., phenylbutanamide chain length) with activity .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-Response Replication : Test the compound across multiple cell lines (e.g., HEK293 vs. HepG2) with standardized protocols (IC₅₀ assays).
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain variability.
- Target Engagement Assays : SPR or ITC to directly measure binding kinetics to suspected targets (e.g., kinases or GPCRs) .
Q. What in vitro/in vivo models are appropriate for evaluating pharmacokinetic properties?
- Methodological Answer :
- In Vitro ADME :
- Caco-2 Permeability : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s).
- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance.
- In Vivo Models :
- Rodent Pharmacokinetics : IV/PO dosing in Sprague-Dawley rats; measure plasma half-life (t₁/₂) and bioavailability (F%).
- Tissue Distribution : Radiolabeled compound tracking in organs (e.g., brain penetration for CNS targets) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between academic and industrial studies?
- Methodological Answer :
- Assay Standardization : Compare protocols (e.g., MTT vs. ATP-based viability assays) and cell passage numbers.
- Batch Variability Testing : Synthesize multiple batches to rule out impurity-driven toxicity (e.g., residual Pd catalysts).
- Meta-Analysis : Pool data from public repositories (ChEMBL, PubChem) to identify outlier studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
